molecular formula C17H15NO3S B4158620 8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4158620
M. Wt: 313.4 g/mol
InChI Key: XSMZQZLSHJULML-UHFFFAOYSA-N
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Description

8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

The synthesis of 8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common method includes the use of ultrasound-promoted three-component one-pot procedures under catalyst-free and solvent-free conditions . The reaction conditions often involve the use of specific reagents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogenating agents like chlorine or bromine for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of bacterial DNA synthesis, making it effective against bacterial infections. Additionally, its interaction with cellular pathways involved in apoptosis makes it a potential anticancer agent .

Comparison with Similar Compounds

8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of the methylsulfanyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

8-(4-methylsulfanylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-22-11-4-2-10(3-5-11)12-7-17(19)18-14-8-16-15(6-13(12)14)20-9-21-16/h2-6,8,12H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZQZLSHJULML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
8-[4-(methylsulfanyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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